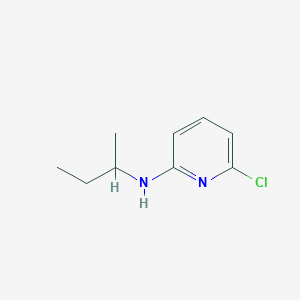

N-(sec-Butyl)-6-chloropyridin-2-amine

Description

Properties

IUPAC Name |

N-butan-2-yl-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-7(2)11-9-6-4-5-8(10)12-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXFGBWTVTEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267392 | |

| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-86-6 | |

| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 2-Hydrazino-6-chloropyridine

This method is well-documented and involves three main steps:

Step 1: Preparation of 2-hydrazino-6-chloropyridine

Starting from 2,6-dichloropyridine, reaction with hydrazine hydrate under reflux yields 2-hydrazino-6-chloropyridine with high yield (approximately 85%) and purity. The reaction is mild and straightforward, making it suitable for scale-up.Step 2: Reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine

Several reduction methods have been explored:- Method A: Via 2-azido-6-chloropyridine intermediate

The hydrazino derivative is converted to the azido derivative using sodium nitrite in acidic conditions, followed by reduction with sodium borohydride in ethanol. This route yields a very pure product (65% yield) but is laborious and less suitable for industrial production. - Method B: Catalytic hydrogenation

Using Raney nickel catalyst under hydrogen pressure at 70 °C, the hydrazino compound is reduced. However, this method produces a significant amount of dehalogenated by-product (2-aminopyridine), complicating purification. - Method C: Reduction with hydrazine hydrate and Raney nickel catalyst

The best results were obtained by reducing the hydrazino derivative with hydrazine hydrate in the presence of Raney nickel at 90 °C. This method is fast, yields about 81% of product with 99.8% purity, and minimizes dehalogenation by-products.

- Method A: Via 2-azido-6-chloropyridine intermediate

| Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| A | NaNO2 (acidic), then NaBH4 in ethanol reflux | 65 | 100 | Laborious, pure product |

| B | H2, Raney Ni, 70 °C, 0.09 MPa | 85 (crude) | ~85 | Significant dehalogenation |

| C | Hydrazine hydrate, Raney Ni, 90 °C | 81 | 99.8 | Best balance of yield and purity |

Alternative Synthetic Routes

- Direct substitution of chlorine in 2,6-dichloropyridine with ammonia requires high temperature (~200 °C) and pressure, making it industrially challenging.

- Oxidation and chlorination of guanine derivatives can lead to 2-amino-6-chloropurine, but this is a different purine-based compound, less relevant for pyridine derivatives.

Preparation of N-(sec-Butyl)-6-chloropyridin-2-amine

While direct detailed procedures for this compound are less commonly reported, the typical approach involves:

- N-Alkylation of 2-amino-6-chloropyridine with sec-butyl halides (e.g., sec-butyl bromide or chloride) under basic conditions (e.g., using a base like potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF, acetonitrile).

- Optimization of reaction parameters such as temperature, solvent, base, and reaction time is crucial to maximize yield and selectivity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|

| 1. Hydrazination | 2,6-Dichloropyridine | Hydrazine hydrate, reflux, 45 min | 2-Hydrazino-6-chloropyridine | 85 | 100 | Mild, high yield |

| 2a. Azide route reduction | 2-Hydrazino-6-chloropyridine | NaNO2/HCl, 0-5 °C; NaBH4, reflux in ethanol | 2-Amino-6-chloropyridine | 65 | 100 | Pure but laborious |

| 2b. Catalytic hydrogenation | 2-Hydrazino-6-chloropyridine | H2, Raney Ni, 70 °C, 0.09 MPa | 2-Amino-6-chloropyridine | 85 (crude) | ~85 | Dehalogenation impurity present |

| 2c. Hydrazine reduction | 2-Hydrazino-6-chloropyridine | Hydrazine hydrate, Raney Ni, 90 °C | 2-Amino-6-chloropyridine | 81 | 99.8 | Best industrially viable method |

| 3. N-Alkylation (typical) | 2-Amino-6-chloropyridine | sec-Butyl halide, base, solvent | This compound | Variable | High | Requires optimization for best yield |

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-6-chloropyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted pyridinamine derivatives.

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced forms such as amines or alcohols.

Scientific Research Applications

N-(sec-Butyl)-6-chloropyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with N-(sec-Butyl)-6-chloropyridin-2-amine, differing primarily in substituents, heterocyclic cores, or functional groups:

Key Observations:

- The sec-butyl group introduces steric bulk, which may hinder rotational freedom and influence pharmacokinetics .

- Functional Group Reactivity: Chloroformates (–5) and organophosphorus esters () are highly reactive and toxic, contrasting with the more stable pyridin-2-amine scaffold. This underscores the target compound’s suitability for applications requiring controlled reactivity .

Toxicity and Regulatory Status

- Target Compound : Toxicity data are unavailable, but structurally related chloropyridines are generally moderate in toxicity.

- sec-Butyl Chloroformates (–5) : Exhibit acute toxicity (AEGL-1: 0.15 ppm; AEGL-2: 0.75 ppm) due to hydrolysis releasing HCl and CO₂, necessitating stringent safety protocols .

- sec-Butyl Methylphosphonofluoridate (): Classified as a Schedule 1A01 chemical under the Chemical Weapons Convention, emphasizing its extreme hazard .

Biological Activity

N-(sec-Butyl)-6-chloropyridin-2-amine is an organic compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyridine ring with a chlorine atom at the 6-position and a sec-butyl group attached to the nitrogen atom. This unique structure allows for various chemical interactions that can influence its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against several pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell functions through interactions with specific targets.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, suggesting a possible role as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that this compound significantly reduced cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines:

- MCF7 Cell Line : IC50 = 25 µM

- A549 Cell Line : IC50 = 30 µM

These findings indicate a promising avenue for further development as an anticancer drug.

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory activity. It appears to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity Assessment

| Assay | Result |

|---|---|

| COX-2 Inhibition | Significant reduction in expression |

| iNOS Expression | Decreased by 40% compared to control |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For example, the compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(sec-Butyl)-6-chloropyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical route involves reacting 6-chloropyridin-2-amine with sec-butyl halides in a polar aprotic solvent (e.g., DMF) under inert conditions. Catalysts like K₂CO₃ or LiHMDS improve yields by deprotonating the amine. Temperature optimization (60–80°C) and stoichiometric control of the alkylating agent are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Multi-step protocols, similar to benzodioxin derivatives, may require intermediate isolation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~2.5 ppm for sec-butyl CH₂, δ ~150 ppm for pyridine C-Cl).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 199.08).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-N: ~1.35 Å) and dihedral angles, as demonstrated for structurally related pyrimidine analogs .

Q. How does the chlorine substituent influence the compound’s reactivity in substitution or coordination reactions?

- Methodological Answer : The electron-withdrawing Cl atom at the 6-position activates the pyridine ring for nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides). In coordination chemistry, the pyridyl N and sec-butyl amine can act as bidentate ligands for transition metals (e.g., Cu²⁺ or Pd²⁺), forming stable complexes. Comparative studies with 6-methyl analogs show enhanced electrophilicity in Cl-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental and computed spectra (e.g., PubChem’s InChI-derived data) may arise from solvent effects or conformational flexibility. Validate by:

- Recalculating DFT-based NMR shifts (B3LYP/6-31G* level) with explicit solvent models.

- Cross-referencing with X-ray crystallography to confirm tautomeric forms, as seen in brominated pyridine derivatives .

Q. What computational strategies predict the compound’s electronic properties and potential bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes) evaluates binding affinity. PubChem’s computed descriptors (e.g., topological polar surface area) guide solubility predictions for drug design .

Q. What experimental protocols validate the compound’s role as a chelating agent in catalytic systems?

- Methodological Answer :

- Synthesize metal complexes (e.g., with Cu(acac)₂) and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks).

- Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura), comparing turnover numbers (TON) with ligand-free systems.

- XANES/EXAFS studies provide insights into metal-ligand coordination geometry .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Optimize solvent choice (switch from DMF to THF for easier removal).

- Use flow chemistry to enhance heat/mass transfer.

- Implement inline IR spectroscopy to monitor reaction progression and identify intermediates, as applied in industrial pyrimidine syntheses .

Data Contradiction Analysis

Q. What steps should be taken if experimental results conflict with literature-reported mechanisms?

- Methodological Answer :

Replicate the reaction under identical conditions (solvent, temp, catalyst) to rule out procedural errors.

Perform kinetic studies (e.g., variable-time NMR) to identify rate-determining steps.

Compare with structurally similar compounds (e.g., 4-chloro-6-methylpyrimidin-2-amine) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.